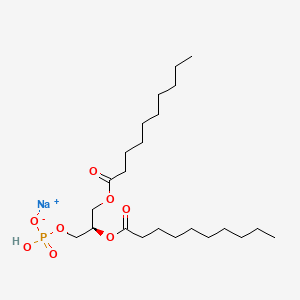

1,2-Didecanoyl-sn-glycero-3-phosphate

Description

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-sn-glycero-3-phosphate, also known as 10:0 Phosphatidic Acid (PA), is a synthetic diacyl-glycerophospholipid of significant interest in the fields of lipidomics, cell signaling, and drug delivery. As the simplest glycerophospholipid, it serves as a crucial precursor in the biosynthesis of more complex phospholipids and triacylglycerols.[1][2] Beyond its structural role, phosphatidic acid is a bioactive lipid messenger involved in a myriad of cellular processes, including membrane trafficking, cell growth, and stress responses.[][4] This technical guide provides a comprehensive overview of the chemical properties, biological significance, and practical applications of this compound, with a focus on providing researchers with the foundational knowledge required for its effective use.

Core Physicochemical Properties

This compound is characterized by a glycerol backbone with decanoic acid (a saturated 10-carbon fatty acid) esterified at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. It is commonly available as its sodium salt to improve stability and handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonym(s) | 10:0 PA, Didecanoyl Phosphatidic Acid | |

| CAS Number (Sodium Salt) | 321883-64-1 | [1] |

| Molecular Formula (Free Acid) | C23H45O8P | |

| Molecular Weight (Free Acid) | 480.57 g/mol | |

| Molecular Formula (Sodium Salt) | C23H44O8PNa | |

| Molecular Weight (Sodium Salt) | 502.55 g/mol | |

| Appearance | White to off-white solid | [5] (by analogy) |

| Solubility | Soluble in chloroform and methanol. | [6][7] (by analogy) |

| Storage Temperature | -20°C | [8] |

Note: Some properties are inferred from chemically similar phosphatidic acids due to limited specific data for the 10:0 variant.

Biological Significance and Signaling Pathways

Phosphatidic acid is a central node in both lipid metabolism and cellular signaling. Its transient and localized production is tightly regulated by a suite of enzymes, allowing it to function as a potent second messenger.

Precursor in Lipid Biosynthesis

This compound is a key intermediate in the de novo synthesis of glycerophospholipids.[2] It is synthesized through the acylation of glycerol-3-phosphate and serves as the branch point for the production of various other phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), as well as triacylglycerols (TAGs) for energy storage.

Role in Cellular Signaling

Phosphatidic acid exerts its signaling functions by directly interacting with and modulating the activity of various proteins, or by altering the biophysical properties of cellular membranes.[]

-

mTOR Signaling: Phosphatidic acid is a recognized activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] PA directly binds to the FRB domain of mTOR, promoting its activation.[10]

-

Hippo Pathway: Recent studies have implicated phosphatidic acid in the regulation of the Hippo pathway, which controls organ size and cell proliferation. PA can interact with key components of this pathway, influencing downstream transcriptional events.[10]

-

NADPH Oxidase (NOX) Activity: this compound, in conjunction with other lipids, can act as a cell-free activator of NADPH oxidase, an enzyme complex critical for the production of reactive oxygen species (ROS) in cellular defense and signaling.[1]

-

Protein Kinase C (PKC) Activation: Phosphatidic acid may contribute to the activation of certain isoforms of Protein Kinase C, a family of kinases with diverse roles in cellular regulation.[4]

Experimental Protocols and Methodologies

The effective use of this compound in research necessitates proper handling and preparation. The following protocols provide a foundation for its use in common experimental settings.

Preparation of Stock Solutions

Rationale: Due to its amphipathic nature, this compound requires an organic solvent for initial solubilization. Chloroform is a common choice for creating a concentrated stock solution.

Materials:

-

This compound (sodium salt) powder

-

Chloroform, HPLC grade

-

Glass vials with PTFE-lined caps

-

Argon or nitrogen gas

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.

-

Solvent Addition: Add the appropriate volume of chloroform to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.

-

Inert Atmosphere: To prevent oxidation of the fatty acid chains, it is recommended to flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

-

Storage: Store the stock solution at -20°C.

Preparation of Liposomes by Thin-Film Hydration and Extrusion

Rationale: Liposomes are widely used as model membrane systems and for drug delivery. The thin-film hydration method followed by extrusion is a standard technique to produce unilamellar vesicles of a defined size.

Materials:

-

This compound stock solution in chloroform

-

Other lipids as required for the desired membrane composition (e.g., phosphatidylcholine)

-

Round-bottom flask

-

Rotary evaporator or a stream of inert gas

-

Hydration buffer (e.g., PBS, Tris buffer)

-

Water bath

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

In a round-bottom flask, add the desired amount of this compound stock solution and any other lipid solutions.

-

Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least one hour.

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer to the flask.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). The solution will appear milky.

-

-

Extrusion:

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension into one of the extruder syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution. The solution should become more translucent.

-

-

Storage: Store the prepared liposomes at 4°C. Use within a few days for best results.

Use in Cell Culture

Rationale: To study the cellular effects of this compound, it must be delivered to cells in a non-toxic and bioavailable manner. This often involves complexing the lipid with a carrier protein like bovine serum albumin (BSA).

Materials:

-

This compound stock solution

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile cell culture medium

-

Sterile tubes

Protocol:

-

Preparation of PA-BSA Complex:

-

In a sterile tube, evaporate a known amount of the this compound stock solution to dryness under a stream of sterile nitrogen or argon.

-

Resuspend the lipid film in a small volume of sterile culture medium containing fatty acid-free BSA. The molar ratio of PA to BSA should be optimized for your specific cell type and experiment, but a 1:1 to 5:1 ratio is a common starting point.

-

Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

-

-

Cell Treatment:

-

Dilute the PA-BSA complex to the desired final concentration in pre-warmed cell culture medium.

-

Add the treatment medium to your cells and incubate for the desired period.

-

Always include a vehicle control (medium with BSA alone) in your experiments.

-

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. As a solid, it should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C under an inert atmosphere to minimize oxidation and hydrolysis. It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to wear gloves, safety glasses, and a lab coat. If preparing solutions, work in a well-ventilated fume hood, especially when using volatile organic solvents like chloroform. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable tool for researchers investigating the intricacies of lipid metabolism and cell signaling. Its role as a biosynthetic precursor and a signaling molecule makes it a focal point in understanding cellular homeostasis. By understanding its chemical properties and employing appropriate experimental methodologies, scientists can effectively harness this lipid to unravel complex biological processes and advance the development of novel therapeutic strategies.

References

-

PubChem. 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine.[Link]

-

American Physiological Society. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway.[Link]

-

Wikipedia. Phosphatidic acid.[Link]

-

Cambridge Bioscience. 1,2-Dilauroyl-sn-glycero-3-phospho-(2S)-glycerol (sodium salt).[Link]

-

Frontiers. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications.[Link]

-

CD BioSustainable. 1,2-Didecanoyl-sn-Glycero-3-Phosphoethanolamine.[Link]

-

ACS Publications. Optical Control of Phosphatidic Acid Signaling.[Link]

-

Taylor & Francis Online. Phosphatidic acid: a lipid regulator of the Hippo pathway.[Link]

-

Avanti Polar Lipids. 18:0 PG.[Link]

-

PubChem. 1,2-Dioctanoyl-sn-glycero-3-phosphocholine.[Link]

-

Avanti Polar Lipids. 10:0 PC.[Link]

-

Carl ROTH. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, 250 mg.[Link]

-

Avanti Polar Lipids. Safety Data Sheet.[Link]

-

Avanti Polar Lipids. 16:0-18:1 PA.[Link]

-

ResearchGate. Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA...[Link]

-

Avanti Polar Lipids. Avanti® Polar Lipids.[Link]

-

吉纳睿科学商城. 商店.[Link]

-

AxisPharm. 1,2-Didecanoyl-sn-glycero-3-phosphocholine.[Link]

-

MMPC. Reagents and Materials: Protocol.[Link]

-

PMC. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction.[Link]

-

HMDB. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070).[Link]

-

PubChem. Didecanoylphosphatidylcholine.[Link]

Sources

- 1. This compound (sodiuM salt) | 321883-64-1 [chemicalbook.com]

- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine | C25H50NO8P | CID 9546803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biosynth.com [biosynth.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. tandfonline.com [tandfonline.com]

- 11. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Physical Characteristics of 1,2-Didecanoyl-sn-glycero-3-phosphate

This guide provides a detailed exploration of the core physical characteristics of 1,2-didecanoyl-sn-glycero-3-phosphate, a key saturated phosphatidic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with insights into the experimental methodologies crucial for its characterization.

Introduction to this compound (C10:0 PA)

This compound, also known by its lipid nomenclature C10:0 PA, is a diacyl-glycerophospholipid. It is structurally composed of a glycerol backbone esterified with two decanoic acid (C10:0) saturated fatty acid chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. This seemingly simple structure imparts a rich and complex set of physical behaviors that are critical to its function in biological and synthetic systems.

As a member of the phosphatidic acid (PA) class of lipids, C10:0 PA is an anionic phospholipid and a key intermediate in the biosynthesis of other glycerophospholipids.[1][2] Its amphipathic nature, with a small, negatively charged hydrophilic headgroup and two hydrophobic acyl chains, drives its self-assembly into various supramolecular structures in aqueous environments.[3] The physical properties of C10:0 PA, such as its phase transition behavior, solubility, and aggregation characteristics, are of paramount importance for its application in liposome formulation, drug delivery systems, and as a model system for studying lipid-protein interactions and membrane biophysics. The length and saturation of the acyl chains are significant determinants of the biophysical properties of phosphatidic acids.[]

Core Physicochemical Properties

| Property | Value (for this compound) | Value (for 1,2-dilauroyl-sn-glycero-3-phosphatidic acid, sodium salt - C12:0 PA) | Source(s) |

| Molecular Formula | C₂₃H₄₅O₈P | C₂₇H₅₂O₈PNa | [5] |

| Molecular Weight | 480.57 g/mol (Calculated) | 558.66 g/mol | [5] |

| Appearance | Not specified; likely a white solid | White powder | [5] |

| Melting Point (T_m) | Not experimentally determined in available literature | Not specified | |

| Critical Micelle Concentration (CMC) | Not experimentally determined in available literature | Not specified | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | Soluble in organic solvents. | [2] |

| Storage Temperature | -20°C is recommended for long-term stability. | < -10°C | [5][6] |

Molecular Structure and Aggregation Behavior

The amphipathic nature of this compound dictates its behavior in aqueous solutions. The small, negatively charged phosphate headgroup and the two saturated C10 acyl chains give the molecule a conical shape, which influences the curvature of lipid membranes.[3] This property is crucial in various cellular processes, including vesicle formation and fusion.[7]

In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), C10:0 PA molecules will self-assemble into higher-order structures such as micelles or lipid bilayers (vesicles/liposomes) to minimize the unfavorable interactions between the hydrophobic acyl chains and water. The specific type of aggregate formed depends on factors such as concentration, temperature, pH, and ionic strength of the medium.

Caption: Supramolecular assemblies of C10:0 PA.

Experimental Protocols for Physicochemical Characterization

The precise determination of the physical properties of this compound relies on established biophysical techniques. The following section details the methodologies for key characterization experiments.

Determination of Melting Point (Phase Transition Temperature, T_m) by Differential Scanning Calorimetry (DSC)

The melting point, or more accurately the main phase transition temperature (T_m), is a critical parameter that defines the temperature at which the lipid transitions from a well-ordered gel phase to a more fluid liquid-crystalline phase. This transition is fundamental to the behavior of lipid bilayers.

Methodology:

-

Sample Preparation:

-

A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer of known pH and ionic strength to form a multilamellar vesicle (MLV) suspension.

-

-

DSC Analysis:

-

A small aliquot of the MLV suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same buffer is also prepared.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a range that brackets the expected T_m, typically at a rate of 1-2°C/min.

-

The heat flow to the sample is measured as a function of temperature. The T_m is identified as the peak temperature of the endothermic transition.

-

Caption: Workflow for T_m determination using DSC.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The CMC is the concentration at which surfactant molecules, such as single-chain lipids or lipids with a large headgroup-to-tail ratio, begin to form micelles. For diacyl lipids like C10:0 PA, which preferentially form bilayers, a "critical aggregation concentration" is a more appropriate term. This can be determined using fluorescent probes that are sensitive to the polarity of their microenvironment.

Methodology:

-

Probe and Sample Preparation:

-

A stock solution of a fluorescent probe, such as pyrene, is prepared in a suitable solvent.

-

A series of solutions containing a fixed, low concentration of the probe and varying concentrations of this compound in an aqueous buffer are prepared.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of each sample are recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 334 nm.

-

The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is calculated for each lipid concentration.

-

-

Data Analysis:

-

The I₁/I₃ ratio is plotted against the logarithm of the lipid concentration.

-

The CMC is determined as the point of inflection in this plot, which corresponds to the concentration at which the pyrene probe partitions from the polar aqueous environment into the nonpolar interior of the lipid aggregates.

-

Conclusion

This compound is a fundamental phospholipid whose physical characteristics are dictated by its molecular structure. While specific experimental data for some of its properties, such as melting point and critical micelle concentration, are not widely published, established methodologies allow for their precise determination. A thorough understanding of these properties is indispensable for researchers and drug development professionals who utilize this and other phosphatidic acids in their work. The continued characterization of such lipids will undoubtedly contribute to advancements in membrane biophysics and the development of novel lipid-based technologies.

References

-

Nonideal mixing and phase separation in phosphatidylcholine-phosphatidic acid mixtures as a function of acyl chain length and pH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

D-Phosphatidic acid, 12-methoxydodecanoyl deriv. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Phosphatidic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

dioctanoyl phosphatidic acid sodium salt. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. (n.d.). MetwareBio. Retrieved January 19, 2026, from [Link]

-

The structure and properties of short and long acyl chain... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

PHOSPHOLIPIDS. PHYSICOCHEMICAL PROPERTIES OF PHOSPHOLIPIDS. (n.d.). Zenodo. Retrieved January 19, 2026, from [Link]

Sources

- 1. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. in-academy.uz [in-academy.uz]

- 3. Unveiling Phosphatidic Acidâ : Chemical Properties and Metabolic Pathways - MetwareBio [metwarebio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,2-Didodecanoyl-sn-glycero-3-phosphocholine = 99 , synthetic No 18194-25-7 [sigmaaldrich.com]

- 7. Phosphatidic acid - Wikipedia [en.wikipedia.org]

1,2-didecanoyl-sn-glycero-3-phosphate structure and function

An In-Depth Technical Guide to 1,2-didecanoyl-sn-glycero-3-phosphate: Structure, Function, and Methodologies

Introduction

Phosphatidic acid (PA) represents the simplest class of glycerophospholipids, yet it stands at a critical nexus of lipid metabolism and cellular signaling.[1][2] Comprising a glycerol backbone, two fatty acid chains, and a phosphate head group, its elegant structure belies a profound functional complexity.[2] This guide focuses on a specific, synthetically relevant molecular species: this compound, also known as 10:0 PA. This molecule, featuring two saturated 10-carbon acyl chains, serves as an invaluable tool for researchers investigating the fundamental roles of PA in membrane dynamics, signal transduction, and as a therapeutic target.

This document provides an in-depth exploration of this compound, moving from its core physicochemical properties to its intricate roles in cellular biology. We will detail its function as both a biosynthetic precursor and a potent second messenger, outline robust experimental protocols for its study, and discuss its applications in modern research and drug development.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its amphipathic nature, with a compact, highly charged hydrophilic head group and two hydrophobic decanoyl tails.[2] This structure dictates its behavior in aqueous environments and its interactions within the lipid bilayer.

The small phosphomonoester head group is unique among phospholipids. Its proximity to the glycerol backbone and its ability to carry a charge that is dependent on the local pH allow it to act as a "pH biosensor," influencing protein binding and membrane structure.[3][4] This pH-dependent ionization is a key mechanistic feature, enabling PA to function as an electrostatic switch in signaling pathways.[3]

Core Physicochemical Data

Quantitative data for this compound is essential for its application in biophysical studies and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₅O₈P | Derived |

| Molecular Weight | 480.57 g/mol | Derived |

| Synonyms | 10:0 PA, Dicaproyl Phosphatidic Acid | [5] |

| Appearance | White to off-white solid | Analogous Data |

| Storage Temperature | -20°C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) | Analogous Data |

Note: Some properties are inferred from data on similar short-chain phospholipids due to limited specific literature on this exact species.

Biological Significance: A Dual-Role Lipid

The function of phosphatidic acid in the cell is twofold: it is a central intermediate in the synthesis of nearly all other glycerolipids, and it is a dynamic signaling molecule that regulates a vast array of cellular processes.[2][6]

Central Precursor in Lipid Biosynthesis

This compound, like other PAs, is a cornerstone of lipid metabolism. It is synthesized de novo via the acylation of glycerol-3-phosphate.[6][7] From this central point, it can be directed down several metabolic pathways:

-

Conversion to Diacylglycerol (DAG): Dephosphorylation by phosphatidic acid phosphatases (PAPs), such as the lipin family of enzymes, yields DAG.[1][8] DAG is itself a critical signaling molecule and the precursor for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway, as well as for the synthesis of triacylglycerols (TAG) for energy storage.[7][8]

-

Synthesis of Anionic Phospholipids: PA can be converted by CDP-DAG synthase into cytidinediphosphate-diacylglycerol (CDP-DAG), which serves as the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.[1]

This metabolic hub ensures that the cell can dynamically allocate resources towards membrane biogenesis, energy storage, or the generation of signaling lipids based on its current needs.

Caption: Metabolic Crossroads of Phosphatidic Acid (PA).

A Potent Second Messenger in Cell Signaling

Beyond its structural and metabolic roles, PA is a critical lipid second messenger.[9][10] Cellular levels of PA are normally kept low but can increase rapidly and transiently in specific membrane locations in response to various stimuli.[6][9] This localized production is primarily mediated by two key enzyme families:

-

Phospholipase D (PLD): Hydrolyzes structural phospholipids like phosphatidylcholine (PC) to generate PA.[3][6]

-

Diacylglycerol Kinase (DGK): Phosphorylates DAG to produce PA.[3][11]

This rapid, localized synthesis of PA allows it to recruit and activate a diverse set of downstream protein targets, influencing numerous cellular functions:

-

Cell Growth and Proliferation: One of the most well-studied roles of PA is the activation of the mechanistic Target of Rapamycin (mTOR), a master regulator of cell growth and protein synthesis.[10][] PA directly binds to the FRB domain of mTOR, promoting its dimerization and activation, thereby stimulating protein synthesis and cell proliferation.[10]

-

Vesicular Trafficking: PA's unique conical shape and negative charge can induce negative membrane curvature, which is critical for membrane budding and fission events in processes like endocytosis and exocytosis.[6][][13]

-

Cytoskeletal Regulation: PA interacts with actin-binding proteins to influence the dynamics of the actin cytoskeleton, which is essential for cell migration, adhesion, and division.[10]

-

Stress Response: PA production is a key component of cellular responses to both biotic and abiotic stresses in organisms from plants to mammals.[9][14]

Caption: Overview of Phosphatidic Acid-Mediated Signaling.

Experimental Methodologies

Studying this compound, or endogenous PA species, requires robust protocols for extraction, purification, and analysis. The choice of methodology is critical for preserving the integrity of the lipid and achieving accurate quantification.

Workflow for PA Analysis

A typical workflow for the analysis of PA from a biological matrix involves several key stages, from initial extraction to final detection.

Caption: Standard Workflow for Phosphatidic Acid Analysis.

Detailed Protocol: Extraction and Purification of Phosphatidic Acid

This protocol is a generalized method adapted from established procedures for isolating PA from complex lipid mixtures.[15][16][17] The causality behind these steps lies in the differential solubility of lipids in organic solvents and the ability to selectively precipitate or separate PA based on pH and solvent polarity.

Objective: To isolate a purified PA fraction from a biological or synthetic sample for subsequent analysis.

Materials:

-

Chloroform, Methanol, Hexane (HPLC grade)

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Thin Layer Chromatography (TLC) plates (Silica gel F254)

-

TLC mobile phase: chloroform:ethanol:triethylamine:water (30:35:34:8 v/v/v/v)[15]

-

Nitrogen gas stream

-

Centrifuge

Methodology:

-

Homogenization & Initial Extraction (Bligh-Dyer Method):

-

Homogenize the sample in a mixture of chloroform:methanol:water. The goal is to create a single-phase system that disrupts cell membranes and solubilizes all lipids.

-

Add additional chloroform and water to induce phase separation. Lipids will partition into the lower chloroform phase, while polar metabolites remain in the upper aqueous phase.

-

Carefully collect the lower chloroform phase containing the total lipid extract.

-

-

Solvent Partitioning & pH Adjustment:

-

Rationale: This step leverages the anionic nature of the PA phosphate headgroup. By manipulating the pH, we can alter its charge and solubility to separate it from neutral lipids.

-

Evaporate the chloroform extract under a stream of nitrogen.

-

Redissolve the lipid residue in methanol.

-

Adjust the pH of the methanol extract to 8-9 using 0.1 N NaOH. This ensures the PA is deprotonated and remains in the polar solvent.

-

Centrifuge to pellet any insoluble material. Collect the supernatant.

-

Lower the pH of the supernatant to ~6 using 0.1 N HCl.

-

Add 1/4 volume of hexane and mix thoroughly. Allow the phases to separate. The more protonated PA will now preferentially partition into the less polar hexane phase.

-

Collect the upper hexane phase and evaporate the solvent under nitrogen to yield a crude PA fraction.

-

-

Purification by Thin Layer Chromatography (TLC):

-

Rationale: TLC separates lipids based on their polarity. The polar head group of PA causes it to migrate more slowly on the silica plate than less polar lipids like DAG or TAG.

-

Resuspend the crude PA fraction in a small volume of chloroform:methanol.

-

Spot the sample onto a silica TLC plate alongside a this compound standard.

-

Develop the plate in the mobile phase mixture.

-

Visualize the lipid spots (e.g., using iodine vapor or specific phosphate stains).

-

Scrape the silica band corresponding to the PA standard from the sample lane.

-

Elute the PA from the silica using a chloroform:methanol mixture.

-

-

Final Recovery:

-

Evaporate the solvent from the eluted fraction under nitrogen.

-

The resulting residue is the purified PA, ready for quantification by methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Applications in Research and Drug Development

The unique properties and biological functions of this compound and PA in general make them subjects of intense interest in several fields.

-

Model Membrane Studies: As a synthetic lipid with defined acyl chains, 10:0 PA is used to create liposomes and other model membranes.[18] These systems allow researchers to study the biophysical effects of PA on membrane properties like curvature, fluidity, and protein-lipid interactions in a controlled environment.

-

Cancer Research: Given the central role of PA in activating the mTOR pathway, which is frequently dysregulated in cancer, the enzymes that produce PA (PLD and DGK) have become attractive therapeutic targets.[10] Developing inhibitors for these enzymes could provide novel strategies for halting tumor cell growth and proliferation.

-

Drug Delivery: While less common than their phosphocholine counterparts, lipids like this compound can be incorporated into lipid nanoparticle (LNP) formulations. The anionic headgroup can be used to modulate surface charge and interaction with encapsulated cargo or target cells.

-

Biomarker Discovery: Lipidomics approaches using high-performance liquid chromatography (HPLC) and mass spectrometry can quantify changes in different PA molecular species in response to disease or treatment.[19] These changes may serve as valuable biomarkers for various pathological conditions.

Conclusion

This compound, while structurally simple, is a functionally profound molecule. It operates at the heart of lipid metabolism, serving as the primary precursor for the vast majority of cellular glycerolipids. Simultaneously, its tightly regulated, localized production allows it to function as a potent second messenger, translating extracellular signals into a cascade of intracellular events that control cell growth, trafficking, and cytoskeletal dynamics. A thorough understanding of its structure, function, and the experimental methodologies used to study it is indispensable for researchers and drug development professionals seeking to unravel the complexities of lipid signaling and leverage this knowledge for therapeutic innovation.

References

- Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNnpOCa8GPRpN7iNRmPebAbF3KcEYASpWT-pIDAeP2t60zRDkLlyt7iP3uw0NeLMLlNl_90LEpLF69LqL8xCt_Tbiiq6KsaxkGJTbzwYakQ1dS3znDx03rBSMkmw7nt48MWPg=]

- Kim, H. U., & Wang, X. (2020). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry, 64(3), 437-448. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfkRm6kwddMiqqDFeKGqw5Y8wawvspi1upalxc9eSyKTivCrolAqXqrnqMuO-dTAoiYkUh5O7QzjVQ7iUuJeGpxr5K36HSpwECi8HJBqY635pDcV5aGYoaENIufaVM9OP36xa81DxHcb9TmnKtZKx_YNuGe_MzhdjS63Bqgq7NTfZJI-t4SGdQdoCZe-8LYfDePRBHutDDbmfaKR_CerUEWv-JywJ_CCXASg==]

- Liu, D., Tao, Y., Sun, F., & Li, Y. (2010). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 20(7), 5595-5600. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsf8JZbw9LPchcxL9QN1aDuqevPAHgEw-g9oStdd1kNShvMRjECPAG7p-lkFaC8A9_iOaxX5qiraOCRQigL5DfC83vJWO3XH-r0tHptp8eo_sgeKNbOdj10nuBQf1QoOsOjSANZbtYpK9m9Zdnaxf-Is_GbMrVpFPTdzLIhg==]

- Creative Proteomics. (n.d.). Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research. Creative Proteomics Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmnyV2MrMkkz7S-AtKiSGrZ-2xKvk6c458Qh_zSo0Sf5bdUQ4DbQvHFdgECgH3Vecid8c-Vl8ArMg9pVsymgL97ass-uoN62jU2wp32ISr1dWVdDnNloKxXXEGlqNjcwg9Sk9q8nihEpddE_IBxJ2bGeIe08dmL5PPMEEykJzRUDwscBCISiu7bf0jG1S7hwNzXMtXzr55wArjZURERFX3hBkfUiY-VE38pMny5HNN4kJrw8KI2p3GrLO1TYEYxtKCtGEqT86]

- Liu, D., Tao, Y., Sun, F., & Li, Y. (2010). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYXxJPaEXDS6C4oqCEwSG6UwTBKXWECuQu2JOw1ZzhiCBiRtoC4IY0zb1jDJtvjedtOIkStb7GOZWwFe9oUCLo3zreCuPgW8LCw3Zir_cK2E2WlTyUzPZv8jM6yUv1Jo9NCGErIb1TgTtJZEdE3kEyZnL]

- English, D. (1996). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Cellular Signalling, 8(5), 341-347. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI4-ZVeghRZLb_yuhJHe5WPe2yNHUvbU2XHOkFt5gQ_zvKZvySgMCtiqqHbbgiGjSHmUDIQkaKtIeK_MwsFhDHncImzp8Y4M5yXQgwLD0xM1SZBsvluKhf9aN9LFf-H0rO-Q==]

- Wang, X. (2005). Phosphatidic acid-mediated signaling. Current Opinion in Plant Biology, 8(5), 506-512. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPYXoVshmpIhjZO4QEzau-VtRIA0qNqpxrvj6D7GUoDXm1M08_OYuZanqr04UeTEfx5_ya9She9uxtNVcZIshPdpKqSJ2lzMu_EvR6LMkyKCsD_JUVIvjNKfkf4eXbgV6xpTeBHdavzYKny307cLifHh2HF4hdZnUFKpyADqVTOikH747-Nob_hwi7HLxNWagvYFRbzAbQR9SiRAA7fWNCF5z7CXsB0yPwJyY8QbqUUgHgD8gS]

- Kim, H. U., & Wang, X. (2022). Phosphatidic Acid Signaling and Function in Nuclei. International Journal of Molecular Sciences, 23(15), 8567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdaSLU7y7ytk71whwSLKHyWZjSvA__BXS5PPyc8I_AtXeE84r0-3Ymj74k62xrHSQVxhL-ydFfOz54eg4w70iQJdBEBYExuV39PYEU13eSi-bDCa_QTHsmhF4fiNkjQ9MUH0SqVs0uaI8VJc=]

- Liu, D., Tao, Y., Sun, F., & Li, Y. (2008). Extraction and purification of phosphatidic acid of C18 fatty acids from powdered soybean phospholipids. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU2lFM1ryWRUrlvqKe1fj3GKbkJRomNIA7bsThB72bKifNpH__ukwFWydb-U80xIpKtd8c1CCUEJ96at5iBFslls0LwDxu8_vLBz3wwmrCxxaliYbyzNFlckEeg7JRx62hDYZIiv1qbTT4AURooTrAs9Ce8-sAhorXPS9hSJU8Ay4TiGeM2ykYAsERsXvP0Oit-1CLu9eMAhmmmZZ91FFJ2AHJUw5L4VPbN1VXO7BprfNbvjJa9dKBBSipYViORyyXjCHSIgNRbXke5TPnmXEq0X3lOAw=]

- BenchChem. (2025). Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine: A Technical Guide. BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbHdyDyZ0RrzNk7jjXVB1kY386O6BqTNuecmqvPIYg1nuguGFePg1sNc2dOTX1cGbtvyCebTwRwgk7Ft2DcAzMshgmvLUr2m7pnr-EDZWEFsJGDwcXmfHayDo02wk4OpWFgaU5GCNKELGaypWgo_zYIhF8lJEnnFF5qA9H881ZL9IRZ9Jip3iJ8VqjMLs9PUXsMN3L3XolHwo9lRFj_ugGIkQV8bDmLPKxdIz7UDebpu_MEEw6jQ==]

- Sigma-Aldrich. (n.d.). 10:0 PA 99 (TLC) 10 mg/mL Avanti Polar Lipids. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqwetJ4-0sjqNh_NcLzX9or8t9t2a7GRJe-qk2GHNDamGRAcSmDa3qzAOGk10hcWFWV9lqz1SS1s3otnYyGMH5k4ZA1HfwF9pgzBRFWc41WlGLXC1Md8W2O4t0-KkN-gHBCTigelL-08xG6mAD-9rbq8Eg]

- Creative Proteomics. (n.d.). Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. Creative Proteomics Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9e4IC3lPXwrNk_4VChszjCO2vRhmYjMNUXF84906mNOu-mtdEndoDm58wCvaaoyzciBrhNaymYRX6seFcGRPNRAqur6aDcWGodhZbnFMLUt9VTLoSfjvt4TRMhZ0kmBLdG_Dp3vbzF2yIuSfwTSukpOCm9m5l81-DrfH4KvZmoleHZ1DF7hqF_XGGXJZ_rShZ]

- PubChem. (2008). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkutIY14BVoTBnaHrgsEvhOE3s47nlioHj3OJqdAsnHBQcNjQps6pdqS8XmQ159l__wqx2ldy_o3cV7BwLzvqrNxy02yU6h3nOnAoQYlVviJuwIUVGCPiHnsn7ANHKWI7f4VeYIH_Tw707WkO_Ht6LIjqFiWTZdSgPFpSjIWoGzTOGLmBPDjBLTe7ug54W]

- Avanti Polar Lipids. (n.d.). PA, LPA, & Cyclic LPA. Avanti Polar Lipids Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnhQNlx_3lM5O9vgRzHpQG_gOV60oiMB_miLbWqhm9K8sRG0Pfv973KtT3UtK8ShSQNZYXoLeMovS4K9D3TcOj6_rxImjjQ4BUhCFKTsUUZQpudt2L6RTPHXUyTQystGdfpd2rsS0alAqJrPI_Gpsj4hP8V2P3JRg3IzBYrbH5-SbKv9WIr7gplw==]

- BenchChem. (2025). The Functional Role of 1,2-Didecanoyl-sn-glycero-3-phosphocholine in Cell Membrane Mimics: A Technical Guide. BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvBrhW3f_OX2WYeq3URE0oIMZNqPz5VfJG3eK3C5gz-LHigwTzfmB7bbAEe1sIzcTGUY3LLJDVfW3osdt0TkjNZPH77Hb26MowMTz863QyRtcj3XSKpLqrZ-3FhvFnYvk1gFGvelYrXJPYr2pUMg44_L3nkTxt-GwLcy6gPkF8Vix6PuWNQswc9_xp4RulWM2hS7uw8Kyb9pL0aocVRHpuOsyb87bAhX92z_ysZErxTlGBmcCbOJnT5iXkSm0mk_F3jJ4x_tHMVQ==]

- Wikipedia. (n.d.). Phosphatidic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlYCair3AyNUiSkQxU8-6FHon83yhz52gwF55T_JrDWJbed4UigFTtMIdsb-2sAOtSh2FMNZ3Qajh0m2g-eLBLpl45pymPjaS7ehaVltJQKn5mKWAQXSDu5fBZoUWMDk_JFp9jkz5kqGc=]

- Chen, X., & Hseu, Y. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 22(11), 5895. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrCFLinjX32apgsBb0DWJKXlxXisWcpxHYWGgsPCBzWbTKZ2iFxq8UNE-wqFxyN-OZg9MZKA2pe8HegF6CmkU-ZmYGYctUbSH6BzjJf0zsuDn7jzWNkdLDubezKTFEvAyloLE=]

- Sembongi, H., & Reue, K. (2018). Purification of Lipin and Measurement of Phosphatidic Acid Phosphatase Activity from Liposomes. Methods in Molecular Biology, 1698, 147-156. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElFQwLUo--MgGbCABxSvYGWk4Y3D0UwjNIk6derVntPhhNFpXIu7p3M6vazgmLUsQsF4wULH_IfWSLjeBy_9ImKrcpwV4pydrE98pifJAj6bqrijNILlmP3mvsc-dyks8WyjQ=]

- Global Substance Registration System. (n.d.). 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE. GSRS Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRLYQ0aEzEP6QU6n7oL-RzJuexbKx3a-65kmN0BxTBZxmGCwbzj3JqWKzFdQ0d0O3BiW6y3Hl38nHrK1vRxiHmDLGYFQMyvmN0ROhGUHisGAdKla45qkhFdHg8ebL_jp0afRa37ZqeAhrRtuvVGwrd1oZwnuYilU0g]

- Creative Biolabs. (n.d.). This compound (sodium salt). Creative Biolabs Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzKsFnlR3gWf1pzDyRDnzeViTAI7aAwOcEvsib4FDctp21xgIUH33QaZCugKPdCrpB8pKD4G5t0d_0kQgNCa0Wnu8QSE9PtlP-y7fmFsoSkVuIb23M5_KmXxxHsheFIt2Vs8O327SLdIA0QMe70KKd67HFcKsDVpMdwDtPDXHHV4HTWA==]

- Human Metabolome Database. (2021). 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). HMDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE37Uw2XMRtd5352mhspV-Mnkxr-WfvHOS3SPYqMKXN1GYVL_TtpHd-fX5c8X5xpI_boVCa2xSumuyhJwSQcesZbrrDbXup0OPcW_N3gITTXwuE25ziCT09s41rpTQoPeU6]

- AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0. AxisPharm Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvYRc3TMImlM8LATcm-TZ_KE5cRtNJQxGFduv8LZogirNn_iaxbx5tUCIs4XNBezUVw62SZuwyBLkkY29eUUdniPIY9JhkmT-QAwEmSRYhraGpYREm6kiIU9DTSfnIAe8SKd3TyN5BsJ1-5UjtmAcmdIDlUrkCpP-_bbTMaIStFdR]

- Biosynth. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Biosynth Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdKLKAyd7DmTfZg0IubXhDJLwLXFw_2LmGU7VRBzWdu-uZMYph5FeWIHNwvE5AeteASV3-FeSEsemGJgNv11n8q7WVKnv2fkKTOgA7_jZMteg5GoPsye1Jw31KrARTI8mdfSclAmHB0ROKd0Ro5fklSS468tKMcFoG2mKHnEFKkeJYKCYQdOekF3QmlM5]

- PubChem. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHauA2uMsj5RfUgsMqtYTbWzRL5W5LwkrWJRRKT4pkIOxY4iuBEjI9kPelZQ2IuLYAYSDJFCmqVz9tXvw8muR2Bq11JaAIyq6WQPhPeCtSfY0QPT93wjbYw-rrRIW6n2CvLMj-NW1o94o5l0afnrDM0PlwBOq1sCmPUH9Y_EpsrSvdtS9ZJzcKiJQ0tAMhzVRaM6E0=]

- MySkinRecipes. (n.d.). 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine. MySkinRecipes Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ypzwEqPdhT_R9NhqBHGuHTjpcZMGF6x4rbyPkwHOWPD2lrRf5KEfQZ1KfRGk6CKYE3VcRM44KiEvjLI3fXy6OlVSJmWj_ndBRZTM6LpRqLU7NkkY6DwaZy0cpN_eOUvBQ7wmq_QPzYWNRl4oOq1CR3T9BU1UolPJDF58HLsP5rnKWxIvlYZLe0SS-J4kfkGQ-SKvXKszIls1wP5n33MVPRXByGE_NA==]

- BOC Sciences. (n.d.). Phosphatidic Acid (PA). BOC Sciences Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvaOHVmoFDN6Kzikd4tsnNbPLIrV9VGFwNX9WMQx_hfTtuD0bTWUSVxGwqsmhD9Rn-2fpSRDbmL2YSBL8ADXVLbLjTlwklVZ7HrpTDGAZLGsHp93DsfA773o1pssZj-4eAw5zj_HjUHYVZ_Ej4OMdgKlaX-KxlP48jET3X8WA=]

- Google Patents. (n.d.). EP0399544B1 - Process for the production of phosphatidic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyvdjgvJ9xAxAZzue5drv4l3XoLtwh_ega4P8VvJrFX8CbgCTAEcATxOMbvqNIoXoIXO3icEvHWH0b2Ym2_s4Oxj6aXc73DcEw4woC92HPQzfWVETWFafwe-ACeSZSoAFSdu0spHqYiUGg]

- ResearchGate. (n.d.). Multiple roles of phosphatidic acid (PA). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcEjNDRatpqcZeF81c-0O3rAF2L8Y5YpwPZjqqmgRvwpL-4MT8DcfjF7XvTj_4J_8xUk_xHe0I_Zd7CzhTy5-Z1ItGC3G9lOXL2Bao1e6XFTB5dyOm9Z4A9DUW6E249ZcqMWOPY042bOCcuEcfNRVoHcv0_RtLyZ3u1AsboiG2-bECnB-2FP88FDWb6G4k4fbljzxzCns89GTvdX27u37ovmvAqLSNsJKuDuk8PBOQb8pkhGR2zwUTejxuVy7]

- Young, C. L., et al. (2010). Phosphatidic Acid Is a pH Biosensor That Links Membrane Biogenesis to Metabolism. Science, 329(5995), 1085-1088. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8nBOBJtKwIzUqXcyXWGyQI7Of0lpCpRF4GBJizNYiAnfOXoLmHX2WEl4PbjPorI5rJWKafnpueWErMsZWV5ktBmlSlnBE63wSGyF8pZiCOHr3kzJ1ndhiS7q46UnQHssl_CwjIZ0Vm2j1-lT_WT9ghTm53UKlrSKGT020Kzy4lhEVywHsBf8aZN491VtPEMqe2DgqkcbL07YZOL5QDYvNbMwUnka3mRQ-OUa4QxAqzngGxBPRCpihf5mUok=]

- Molecular Depot. (n.d.). 1,2-didecanoyl-sn-glycero-3-phosphocholine, 10:0 PC. Molecular Depot Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAFt0RBRu4eKKYTTuhr6jYZ0l1Rl_x90MAVIbFfkGyxVszPypbEQYV9VNjknAusN42vRfT2zSTKoQJPIFwfj0XlI0JgZnt-J6NswnHZPl5jA5rWvqVlUCDa4ijAGUS599K8LXhaW51O9-kONwUTn5SuiNZDeMbPnZMLEkCitBlhFNXdIW4lgFkW56Q3oao]

- Creative Proteomics. (n.d.). Phosphatidic Acid: Structure, Functions, and Analysis Methods. Creative Proteomics Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmd4jI5NSKVMiW_UnnbrAXBgV_0Dg2iSmK595dW5iZNsirfya-cZMQk29-sV_aagagm5PRm8Dy-n_rvK4ovakh7E2t4YzNYoZayxdklWSLes0gsMnO0qlgpZKz07Cp-SdTPHMvDxamNUnVJrJgcfcUNEsJZFYMhAlJTpqI3YhvG0Nh90z8EbWAsjdBG3rGjzdELfdqW6pQQMg=]

- Blue Tiger Scientific. (n.d.). 1,2-Didecanoyl-sn-Glycero-3-Phosphocholine (10:0 PC). Blue Tiger Scientific Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElTyYaYt99qSWs_97kcaV3bo264v69Qto-ijiK6RvBmzxeukGo8O-eg9RlgDy-FsqtoUTJtrOMwiOOd6sbt29GPvkQTnTc45qHsYtbuxbMACQfvPMw53-91Slk6Cgf14PMMM8ckNNnh7ANiQ0WOAuVebNdZRDltyAAdfG5Sh2VdfywguljOEnKwohYXWA0QxmgSAHxWgGCuZb73PkqZoQ3raAJp9GM64doXQ==]

- Cayman Chemical. (n.d.). 1,2-Didecanoyl-sn-glycero-3-PC. Cayman Chemical Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb6uZjrhZlCwAOiQm7EmSgIsKCUvxXvYVXLJpwMPQFhSKvTKgw0z0LuDVjGnszD2tp3WXOyERpqf4dJH_liBMmAzVb45f3mIEEJ8r21mGKt1FkTxXS07AsCls6ZcscDnDqwMSiQtuUoeAONhHUJHOMl5K1_ZO2g__SwhMWRLqjDMtG-4A=]

- Sigma-Aldrich. (n.d.). 1,2-Didodecanoyl-sn-glycero-3-phosphocholine. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd6ZrBayXOSPYJpLYu-WY1Pa06hVChHVU6NBCz5ucUZj_gAljWLop5pspJiWc5RuayNC14FKJEpOLmxf5t4suH2qN9kV5a4VF6kLEmK29TCph_mfWgWBPEBAj2MGZjXPE_z_cfdadw0u3_wGMv13wd]

- Kim, H., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules, 29(10), 2298. [https://vertexaisearch.cloud.google.

- Sigma-Aldrich. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine =99 TLC 3436-44-0. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL_SrKx5ES6swlg_kj6GqJ0k9TJlHYxEQ1dYXD4C_DnpPoYr3UnNjDD8lnXl3eJMcUMXxUnDtQxcNgz2Q9Cu0ZcFrnrL48Ou9zK94H72l68Gbmc7shT9BzUN_5DRQ6Y05L853x-6QKZ5V52BlZ-IE4]

- MedChemExpress. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. MedChemExpress Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZxG_Qq-fjqYCb0C3chsWTtfNrfRC3iOQBfB2ZuoH9tFtEHYtaVSYY1i8UiQ48bW2rTYLSh1pEG6UgFBu-QLkUmvWmPg8_uOL-om5VpT8OVANEQzOplodtW8wPMkhHbrJhCyX-OyRNel7fR_GNWPAu8HktxbYEsuMVOYw8dw0pbAaOUo2vVL_2]

- USP-NF. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. USP-NF Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDQNolj3c7kNG3FzhT1k3LYv0WVIyCUP6gPhZK0XZV49SuGkRcDCqWP509Ryg3QhPy4oVq7KmoL6ccF1Nrhw7i_ajHdVO4EG-FlAfs0DTMSuZBDTBmP4X-3xUBP2f2T2BPTKvTyqructhCPOlvw==]

- PubChem. (n.d.). Didecanoylphosphatidylcholine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDBkwq37qUVfA5uqKU6kt1aTWYEt5iIHmlPYkYU8dloiHB47xCXIoV34ZOluAOO4k6mmdBKZ0tiFdB8bEUIcYh9YWCG32r3Bua0WGaGb65QHfLFIbSx6-tBjRTt3AExZr9Mpp0pPjDysc11QA=]

- Ridgway, N. D., & McLeod, R. S. (2020). Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(1), 158438. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWrB_CGp8D8N0kaJZPeqftN-gegTdxT1lUYJtFWPtWNhmMbXn7mljPIPXLuJhemwxiPgjjy0R4kGvHruqqGeNb13GC6ezudDba4IIafFUo6NXQyk0aPW3r80-unho1xLh2ccU=]

- PubChem. (n.d.). 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine. PubChem Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMCUGXCUREqEUOyH0YFc5tfpLXp6T2aVjPlGz44om0iR5VVY1UTH1NDLCTLEsaGeGp7VDwQh-PyZVnNwj3GdlzAeL1XH7hVDWOBpmoYYcEowGrk3yNuLQvrEBclne_Vtu1dID783f3YMR-yTigDy8xkYt0Cc5kXyt7VDbyuLh1uxwxgPQcepZHtsIzcGtfEnI1xE=]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 3. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 7. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of Lipin and Measurement of Phosphatidic Acid Phosphatase Activity from Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]

- 11. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. asianpubs.org [asianpubs.org]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound (sodium salt) - Creative Biolabs [creative-biolabs.com]

- 19. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-Depth Technical Guide to the Synthesis of 1,2-didecanoyl-sn-glycero-3-phosphate: A Core Phospholipid in Research and Development

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-didecanoyl-sn-glycero-3-phosphate, a saturated phosphatidic acid of significant interest to researchers, scientists, and drug development professionals. Its well-defined chemical structure and physicochemical properties make it a valuable tool in the study of lipid signaling, membrane biophysics, and as a component in advanced drug delivery systems.

Introduction: The Significance of this compound

Phosphatidic acids (PAs) are the simplest class of glycerophospholipids and serve as central intermediates in the biosynthesis of all other phospholipids and triacylglycerols.[1] Beyond their structural role, PAs are crucial signaling molecules involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal organization, and the regulation of various enzymes.[2][3] The specific functions of PAs are often dictated by the nature of their fatty acyl chains. This compound, with its two saturated ten-carbon (decanoyl) chains, offers a unique set of properties, including a defined melting temperature and membrane packing characteristics, making it an ideal model lipid for biophysical studies and a stable component for liposomal formulations.[4]

This technical guide will delve into the primary pathways for synthesizing this specific phosphatidic acid, offering both chemical and chemo-enzymatic approaches. We will explore the underlying principles of each synthetic step, provide detailed experimental protocols, and discuss the analytical techniques essential for ensuring the purity and structural integrity of the final product.

Synthesis Pathway of this compound: A Step-by-Step Approach

The synthesis of this compound can be approached through several routes, primarily categorized as either fully chemical synthesis or chemo-enzymatic methods. The choice of pathway often depends on the desired stereospecificity, scale of production, and available starting materials.

Chemical Synthesis Pathway

The chemical synthesis of this compound typically starts from a chiral precursor, such as sn-glycero-3-phosphocholine (GPC) or a protected glycerol derivative, to ensure the correct stereochemistry at the sn-2 position. A common and effective strategy involves the acylation of the glycerol backbone with decanoic acid, followed by phosphorylation.

Core Experimental Protocol: Chemical Synthesis

This protocol outlines a representative chemical synthesis of this compound starting from sn-glycero-3-phosphocholine (GPC). This method utilizes a Steglich esterification for the acylation step.[5]

Step 1: Acylation of sn-Glycero-3-phosphocholine with Decanoic Acid

-

Preparation of Reactants: In a round-bottom flask, dissolve sn-glycero-3-phosphocholine in a suitable anhydrous solvent such as chloroform.

-

Addition of Reagents: Add an excess of decanoic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

Step 2: Purification of the Intermediate (1,2-didecanoyl-sn-glycero-3-phosphocholine)

-

Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol, is typically used to separate the desired product from unreacted starting materials and byproducts.

Step 3: Enzymatic Hydrolysis to Phosphatidic Acid

-

Enzymatic Reaction: The purified 1,2-didecanoyl-sn-glycero-3-phosphocholine is dissolved in a buffered aqueous solution. Phospholipase D (PLD) is added to catalyze the hydrolysis of the phosphocholine headgroup, yielding this compound.[6]

-

Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent mixture (e.g., chloroform/methanol). The organic phase is then washed, dried, and the solvent is evaporated. The final product is further purified by silica gel chromatography.

Rationale behind Experimental Choices:

-

DCC/DMAP: This combination is a highly efficient system for esterification, promoting the formation of the ester linkages between the glycerol hydroxyl groups and decanoic acid.

-

Phospholipase D: The enzymatic removal of the choline headgroup is a highly specific and mild method that avoids the harsh conditions of chemical hydrolysis, which could lead to acyl chain migration and the formation of unwanted isomers.

Visualizing the Chemical Synthesis Workflow

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

Chemo-enzymatic Synthesis Pathway

A chemo-enzymatic approach offers an alternative route that leverages the specificity of enzymes to achieve high stereo- and regioselectivity.[6][7] This pathway often starts with a simpler glycerol derivative and utilizes lipases for the acylation steps.

Core Experimental Protocol: Chemo-enzymatic Synthesis

Step 1: Enzymatic Acylation of a Glycerol Precursor

-

Starting Material: A suitable starting material is sn-glycerol-3-phosphate.

-

Enzymatic Esterification: The glycerol precursor is incubated with decanoic acid or an activated form (e.g., decanoic anhydride) in an organic solvent in the presence of a lipase, such as Candida antarctica lipase B (Novozym 435). The enzyme catalyzes the sequential acylation at the sn-1 and sn-2 positions.

-

Reaction Control: The reaction conditions (temperature, solvent, and water activity) are carefully controlled to optimize the acylation and minimize side reactions.

-

Purification: The resulting this compound is purified from the reaction mixture using chromatographic techniques.

Rationale behind Experimental Choices:

-

Lipase Catalysis: Lipases offer high selectivity, reducing the need for complex protection and deprotection steps that are often required in purely chemical syntheses. This can lead to a more efficient and environmentally friendly process.

Visualizing the Chemo-enzymatic Synthesis Pathway

Caption: A simplified diagram of the chemo-enzymatic synthesis of this compound.

Purification and Characterization: Ensuring Quality and Integrity

Rigorous purification and characterization are paramount to ensure the synthesized this compound is of high purity and possesses the correct chemical structure.

Purification Techniques

| Technique | Principle | Application in Synthesis |

| Silica Gel Column Chromatography | Separation based on polarity. | Primary method for purifying the final product and intermediates from reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (normal-phase) or hydrophobicity (reverse-phase). | Used for final purification to achieve high purity and for analytical assessment of purity.[8][9] |

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the glycerol backbone, the decanoyl acyl chains, and the phosphate group. Key signals include the methylene and methine protons of the glycerol backbone and the terminal methyl and methylene protons of the fatty acid chains.[5]

-

³¹P NMR: A crucial technique for confirming the presence and chemical environment of the phosphate group. A single peak in the ³¹P NMR spectrum is indicative of a pure phosphate-containing compound.[10][11][12]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the synthesized lipid. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide structural information, confirming the identity of the acyl chains and the headgroup.[13][14][15]

Anticipated Analytical Data:

| Analytical Technique | Expected Results for this compound |

| ¹H NMR (in CDCl₃) | Signals corresponding to the glycerol backbone protons (δ ~3.5-5.3 ppm), acyl chain methylene protons (δ ~1.2-1.6 ppm), and terminal methyl protons (δ ~0.9 ppm). |

| ³¹P NMR (in CDCl₃) | A single peak around δ 0-2 ppm, characteristic of a phosphomonoester.[11] |

| ESI-MS (Negative Ion Mode) | A molecular ion peak at m/z corresponding to [M-H]⁻. |

| ESI-MS/MS | Fragmentation ions corresponding to the loss of the decanoyl chains and characteristic fragments of the glycerophosphate backbone.[13][15] |

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both fundamental research and pharmaceutical development.

-

Model Membranes and Biophysical Studies: Its well-defined structure and phase transition behavior make it an excellent component for creating model membranes to study lipid-protein interactions, membrane fusion, and the physical properties of lipid bilayers.

-

Drug Delivery Systems: As a component of liposomes, it can enhance the stability and encapsulation efficiency of both hydrophilic and hydrophobic drugs.[3][4] Its biocompatibility and biodegradability make it a suitable excipient for various drug delivery formulations.[16][17]

-

Cell Signaling Research: As a specific molecular species of phosphatidic acid, it can be used to investigate the downstream effects of PA signaling pathways with greater precision than using heterogeneous mixtures of PAs.[2][8]

-

Bioactive Lipid Research: The study of how specific saturated phosphatidic acids like this compound interact with cellular targets contributes to the broader understanding of the roles of bioactive lipids in health and disease.[7][12]

Conclusion

The synthesis of this compound, while requiring careful execution and purification, provides researchers with a powerful tool to explore the multifaceted roles of phosphatidic acids. Both chemical and chemo-enzymatic routes offer viable pathways to obtain this valuable lipid, with the choice of method depending on specific experimental needs. The detailed protocols and analytical guidance provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors, ultimately contributing to advancements in lipid research and drug development.

References

-

Essays in Biochemistry. Phosphatidic acid: an emerging versatile class of cellular mediators. Available at: [Link] biochem/article/62/4/511/58246/Phosphatidic-acid-an-emerging-versatile-class-of

-

Journal of the American Society for Mass Spectrometry. Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation. Available at: [Link]

-

PubMed. Signaling functions of phosphatidic acid. Available at: [Link]

-

PubMed. Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Available at: [Link]

-

Analytical Methods. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Available at: [Link]

-

Semantic Scholar. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Available at: [Link]

-

PubMed. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine. Available at: [Link]

-

PubMed Central. Bioactive Lipids and Their Derivatives in Biomedical Applications. Available at: [Link]

-

PubMed Central. Mass Spectrometric Analysis of Long-Chain Lipids. Available at: [Link]

-

PubMed Central. Liposomes: structure, composition, types, and clinical applications. Available at: [Link]

-

ACS Publications. Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Available at: [Link]

-

Metware Biotechnology. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research. Available at: [Link]

-

Lewis & Clark College. Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy. Available at: [Link]

-

National Institutes of Health. The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. Available at: [Link]

-

ResearchGate. Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... Available at: [Link]

-

JSciMed Central. A Non-invasive way to Detect Phospholipid Metabolism of Cancer: In vivo 31P-MRS. Available at: [Link]

-

ResearchGate. Pathways for the synthesis of glycerolipids and their subcellular... Available at: [Link]

-

The Human Metabolome Database. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Available at: [Link]

-

PubMed. What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? Available at: [Link]

-

PubMed. 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. Available at: [Link]

-

PubChem. Didecanoylphosphatidylcholine. Available at: [Link]

-

PubMed Central. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. Available at: [Link]

-

Lipoid. Innovations. Available at: [Link]

-

PubMed Central. Protocol for preparing cyclic-phospholipid decanoate and glyceryl-didecanoate-phosphate-containing vesicles. Available at: [Link]

-

Cardiff University. Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? Available at: [Link]

-

VTechWorks. CHAPTER VI METHOD DEVELOPMENT FOR THE SEPARATION OF PHOSPHOLIPIDS BY SUBCRITICAL FLUID CHROMATOGRAPHY 6.1 INTRODUCTION Super/sub. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. webhost.lclark.edu [webhost.lclark.edu]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. What makes the bioactive lipids phosphatidic acid and lysophosphatidic acid so special? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipoid.com [lipoid.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Emerging Role of 1,2-Didecanoyl-sn-glycero-3-phosphate as a Precise Tool in Cellular Signaling Research: A Technical Guide

This guide provides an in-depth technical exploration of 1,2-didecanoyl-sn-glycero-3-phosphate, a specific molecular species of the critical lipid second messenger, phosphatidic acid (PA). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a general overview to detail the unique experimental utility of this saturated, medium-chain phospholipid in dissecting complex signaling pathways. We will delve into its biophysical context, its generation and metabolism, its role in key signaling cascades, and provide actionable experimental protocols for its application in both in vitro and cellular systems.

Introduction: The Specificity of Acyl Chains in Phosphatidic Acid Signaling

Phosphatidic acid (PA) is a deceptively simple phospholipid, yet it stands at the crossroads of lipid metabolism and cellular signaling.[1][2] It is a transient but powerful signaling molecule, rapidly generated in response to a multitude of extracellular stimuli and implicated in a vast array of cellular processes, including cell proliferation, cytoskeletal organization, and vesicular trafficking.[3][4] The cellular levels of PA are tightly regulated by the coordinated action of enzymes such as phospholipase D (PLD) and diacylglycerol kinases (DGKs).[5][6]

While the phosphate headgroup is the primary mediator of interactions with downstream effector proteins, the nature of the two fatty acyl chains esterified to the glycerol backbone plays a crucial, often underappreciated, role in modulating PA's function. The length and saturation of these chains influence the molecule's shape, its insertion into cellular membranes, and its specific interactions with protein partners.

This compound (di-C10-PA) is a synthetic PA with two saturated 10-carbon acyl chains. This specific molecular structure imparts distinct biophysical properties that make it an invaluable tool for researchers. Unlike its longer-chain, often unsaturated, counterparts found endogenously, di-C10-PA offers greater water solubility and a more defined geometry. These characteristics allow for its precise delivery in experimental systems and can help in elucidating the fundamental mechanisms of PA-protein interactions without the confounding variables of acyl chain flexibility and oxidation.

Biosynthesis and Metabolism: A Tightly Regulated Hub

The cellular pool of PA is a dynamic entity, with its concentration and molecular species composition being spatially and temporally controlled.[3] this compound, as a specific PA species, is generated and metabolized through the canonical pathways of PA synthesis.

Primary Biosynthetic Pathways:

-

The Diacylglycerol Kinase (DGK) Pathway: This is a major route for generating signaling PA. Following the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), DGKs phosphorylate DAG to produce PA.[5] There are ten mammalian DGK isoforms, and their substrate specificity for DAG species with different acyl chains is an area of active research. It is plausible that specific DGKs could act on a di-C10-DAG precursor to generate di-C10-PA.

-

The Phospholipase D (PLD) Pathway: PLD hydrolyzes structural phospholipids, most commonly phosphatidylcholine (PC), to generate PA and a free headgroup.[6] The acyl chain composition of the resulting PA is determined by the fatty acid composition of the parent phospholipid.

Metabolic Fate:

The signaling actions of PA are terminated by its conversion to other lipids. The primary routes for PA metabolism are:

-

Dephosphorylation by PA Phosphatases (PAPs): These enzymes, including the lipin family, convert PA back to DAG, thus terminating PA signaling while regenerating a precursor for other lipids.[7]

-

Conversion to Lysophosphatidic Acid (LPA): Phospholipase A (PLA) enzymes can remove one of the acyl chains from PA to produce LPA, another potent signaling lipid.

-

Synthesis of CDP-DAG: PA can be converted to cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the synthesis of phosphatidylinositol and phosphatidylglycerol.

The rapid turnover of PA underscores its role as a transient signaling molecule.[7]

Signaling Pathways Modulated by Phosphatidic Acid

PA exerts its influence by directly binding to and modulating the activity of a diverse array of effector proteins. The conical shape of PA, with its small headgroup and two acyl chains, can also induce negative membrane curvature, which is important in membrane fission and fusion events.[7] While specific signaling pathways directly attributed to the di-C10-PA species are not extensively documented, we can infer its likely involvement based on the well-established roles of PA in general.

Key PA-Mediated Signaling Cascades:

-

mTOR Signaling: PA is a critical activator of the mechanistic target of rapamycin (mTOR), a master regulator of cell growth and metabolism.[2][8] PA directly binds to the FRB domain of mTOR, promoting its dimerization and activation.

-

Ras Signaling: PA has been shown to influence the Ras signaling pathway, a key regulator of cell proliferation and differentiation. This can occur through the regulation of Ras-guanine nucleotide exchange factors (RasGEFs) and GTPase-activating proteins (RasGAPs).

-

Cytoskeletal Regulation: PA plays a significant role in regulating the dynamics of the actin cytoskeleton.[8] It can interact with and modulate the activity of proteins such as Rho GTPases and their effectors, influencing processes like cell migration and adhesion.

-

Vesicular Trafficking: The ability of PA to induce membrane curvature and to recruit specific proteins makes it a key player in various stages of vesicular transport, including endocytosis and exocytosis.[9]

Below is a generalized diagram of the central role of PA in cellular signaling.

Caption: Central Role of Phosphatidic Acid in Cellular Signaling.

Experimental Methodologies: A Practical Guide

The synthetic nature of this compound makes it an ideal tool for a variety of in vitro and cell-based assays. Its defined structure and improved handling properties over long-chain PAs allow for more reproducible and interpretable results.

Preparation of di-C10-PA-Containing Liposomes for In Vitro Assays

Liposomes are widely used model membrane systems to study lipid-protein interactions and enzyme kinetics.

Step-by-Step Protocol:

-

Lipid Film Hydration:

-

In a glass vial, combine the desired lipids (e.g., a base lipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and this compound) dissolved in chloroform. The molar percentage of di-C10-PA can be varied depending on the experimental question.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer (e.g., HEPES or Tris-based buffer) by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder apparatus. Pass the lipid suspension through the membrane 11-21 times.

-

-

Characterization:

-

The size distribution of the resulting large unilamellar vesicles (LUVs) can be determined by dynamic light scattering (DLS).

-

Caption: Workflow for the Preparation of di-C10-PA-Containing LUVs.

In Vitro Protein-Lipid Interaction Assays

The interaction of proteins with di-C10-PA can be assessed using several biophysical techniques.

| Assay Technique | Principle | Information Gained |

| Liposome Co-sedimentation Assay | Centrifugation of a mixture of protein and liposomes. Protein bound to liposomes will pellet with the liposomes. | Qualitative or semi-quantitative assessment of binding. |

| Surface Plasmon Resonance (SPR) | Immobilization of liposomes on a sensor chip. The binding of a protein to the liposomes is detected as a change in the refractive index. | Real-time kinetics (kon, koff) and affinity (KD) of the interaction. |

| Isothermal Titration Calorimetry (ITC) | Measurement of the heat change upon titration of a protein with liposomes. | Thermodynamic parameters of binding (ΔH, ΔS, KD). |

Cell-Based Assays

The water-soluble nature of the sodium salt of di-C10-PA allows for its direct addition to cell culture media to study its effects on cellular signaling.

Step-by-Step Protocol for Cellular Stimulation:

-

Cell Culture:

-

Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

-

Serum Starvation (Optional):

-

To reduce basal signaling activity, serum-starve the cells for a defined period (e.g., 4-24 hours) in a low-serum or serum-free medium.

-

-

Stimulation with di-C10-PA:

-

Prepare a stock solution of this compound (sodium salt) in an appropriate vehicle (e.g., sterile water or PBS).

-